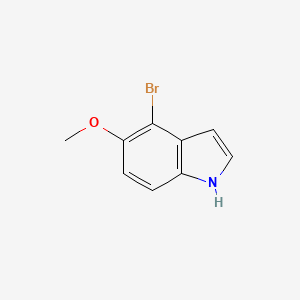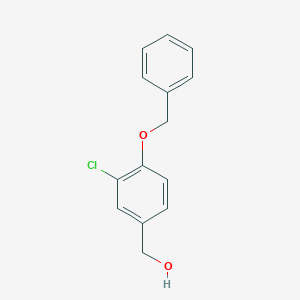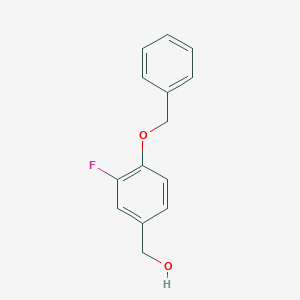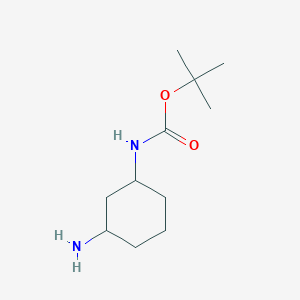
4-bromo-5-methoxy-1H-indole
Overview
Description
The compound 4-bromo-5-methoxy-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. The presence of a bromine atom at the 4-position and a methoxy group at the 5-position on the indole ring system can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of different indole derivatives, as demonstrated in the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Another approach involves the use of 1-hydroxyindole chemistry to develop 5H-pyrido[4, 3-b]indole derivatives, which, although not directly related to this compound, showcases the versatility of indole chemistry .
Molecular Structure Analysis
The molecular structure of indole derivatives can be characterized by various spectroscopic methods and confirmed by X-ray single crystal diffraction. The analysis of the crystal structure can reveal intermolecular interactions, such as hydrogen bonds, which can influence the stability and packing of the molecules in the solid state . The molecular geometry optimizations using computational methods like DFT can provide insights into the electronic structure and properties of the molecules .
Chemical Reactions Analysis
Indole derivatives can participate in a range of chemical reactions. The presence of substituents on the indole ring can direct further functionalization, as seen in the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is a core moiety of the anti-inflammatory compound Herdmanine D . The reactivity of these compounds can be further exploited to create a variety of functionalized molecules, such as amide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like this compound are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect the molecule's stability, reactivity, and interaction with light. For example, the photophysics of 5-methoxyindole, a related compound, shows that it does not form exciplexes and has distinct fluorescence properties compared to other indole derivatives . The thermal stability of these compounds can also be significant, with some showing good stability up to certain temperatures .
Scientific Research Applications
Synthesis and Chemical Properties
Methoxylation of Indoles : Research by Saito and Kikugawa (1979) explored methoxylation of indoles, including 5-bromo-iodoles, leading to compounds like 4-bromo-5-methoxy-1H-indole. This reaction is significant in the synthesis of serotonin (Saito & Kikugawa, 1979).
Nanoparticles Formation : Singh and Ansari (2017) synthesized nanoparticles of 3-styrylindoles, including this compound. These nanoparticles exhibited enhanced fluorescence emission, suggesting potential applications in nano-scale technologies (Singh & Ansari, 2017).
Pharmaceutical and Biological Applications
Development of Anti-Inflammatory Agents : Sharma et al. (2020) developed 6-bromo-5-methoxy-1H-indole-3-carboxylic acid as a precursor for anti-inflammatory compounds like Herdmanine D (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Anticancer Activity : Očenášová et al. (2015) synthesized 5-bromospiroindoline derivatives, including this compound, showing partial increase in anticancer activity on leukemia cell lines (Očenášová et al., 2015).
Serotonin 6 Receptor Antagonist : Nirogi et al. (2017) identified a derivative of this compound as a potential treatment for cognitive disorders, highlighting its role as a serotonin 6 receptor antagonist (Nirogi et al., 2017).
Antimicrobial Agents : Kalshetty, Gani, and Kalashetti (2012) investigated the antimicrobial potential of indole derivatives, including this compound (Kalshetty, Gani, & Kalashetti, 2012).
Chemical and Material Science Applications
Study of Molecular Interactions : Singh and Asefa (2009) examined the interaction of 3-styrylindoles with bovine serum albumin, utilizing this compound as a probe. This study aids in understanding protein interactions (Singh & Asefa, 2009).
Organic Synthesis : Various studies have utilized this compound in the synthesis of complex organic molecules, demonstrating its versatility as a building block in organic chemistry. This includes the synthesis of natural product analogs and novel organic structures (Amat et al., 2001; Nabi et al., 2017).
Mechanism of Action
Target of Action
4-Bromo-5-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and changes resulting from this compound’s action are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are likely diverse, given the broad range of biological activities exhibited by indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects such as inhibition of viral replication, reduction of inflammation, and induction of cancer cell death .
Result of Action
The molecular and cellular effects of this compound’s action will depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of its action could range from antiviral effects to anticancer activity .
Safety and Hazards
4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of this compound are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
properties
IUPAC Name |
4-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVUEYKYLKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90858-86-9 | |
| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)


![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)









